

(E/Z)-BML264 chemical structure and synthesis pathway

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Compound of Interest

Compound Name: (E/Z)-BML264

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An In-depth Technical Guide to the KLF5 Inhibitor (E)-ML264

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (E)-ML264, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). KLF5 is a transcription factor implicated in the pathogenesis of various cancers, particularly colorectal cancer. This document details the physicochemical properties of ML264, its synthesis pathway, and experimental protocols for its biological characterization.

Furthermore, it elucidates the KLF5 signaling pathway and its inhibition by ML264, offering valuable insights for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

ML264, also known as CID-51003603, is chemically defined as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide^[1]. The "(2E)" designation indicates the stereochemistry of the double bond in the propenamide moiety, confirming it as the E-isomer.

Table 1: Physicochemical Properties of (E)-ML264

Property	Value	Reference
IUPAC Name	(2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide	[1]
Molecular Formula	C ₁₇ H ₂₁ ClN ₂ O ₄ S	[1][2]
Molecular Weight	384.88 g/mol	[2][3]
CAS Number	1550008-55-3	[1][2]
Appearance	White to off-white solid	[3]
Solubility	DMSO: ≥ 100 mg/mL (259.82 mM)	[3]
PBS (pH 7.4)	19 μM	
Purity	≥98% (HPLC)	[2]

Synthesis Pathway

The synthesis of (E)-ML264 is a four-step process, which has been described in the literature[2]. The general workflow involves the formation of an acid chloride, followed by amide coupling, saponification, and a final amide coupling to yield the final product.



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Caption: Synthetic workflow for (E)-ML264.

Experimental Protocol for Synthesis

Step 1: Preparation of (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate To a solution of (E)-3-(3-chlorophenyl)acrylic acid (1.0 g, 5.48 mmol) in dichloromethane (10 mL), anhydrous dimethylformamide (DMF) (0.08 mL, 1.0 mmol) is added. The solution is cooled to 0°C, and oxalyl dichloride (0.57 mL, 6.53 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for two hours. The reaction mixture is then re-cooled to 0°C, and a mixture of glycine methyl ester hydrochloride (1.38 g, 10.99 mmol) and diisopropylethylamine (DIEA) (3.8 mL, 21.92 mmol) in dichloromethane (10 mL) is added slowly[2].

Step 2: Saponification to (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid The crude (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then acidified and the product is extracted.

Step 3: Preparation of (E)-ML264 To a mixture of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid (31.5 mg, 0.13 mmol) in DMF (1 mL), DIEA (52 mg, 0.4 mmol) and HATU (50 mg, 0.13 mmol) are added. The mixture is stirred for 5 minutes, and then 4-(methylamino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (26 mg, 0.13 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes. The completion of the reaction is monitored by analytical HPLC[2]. The final product is purified by chromatography.

Biological Activity and Mechanism of Action

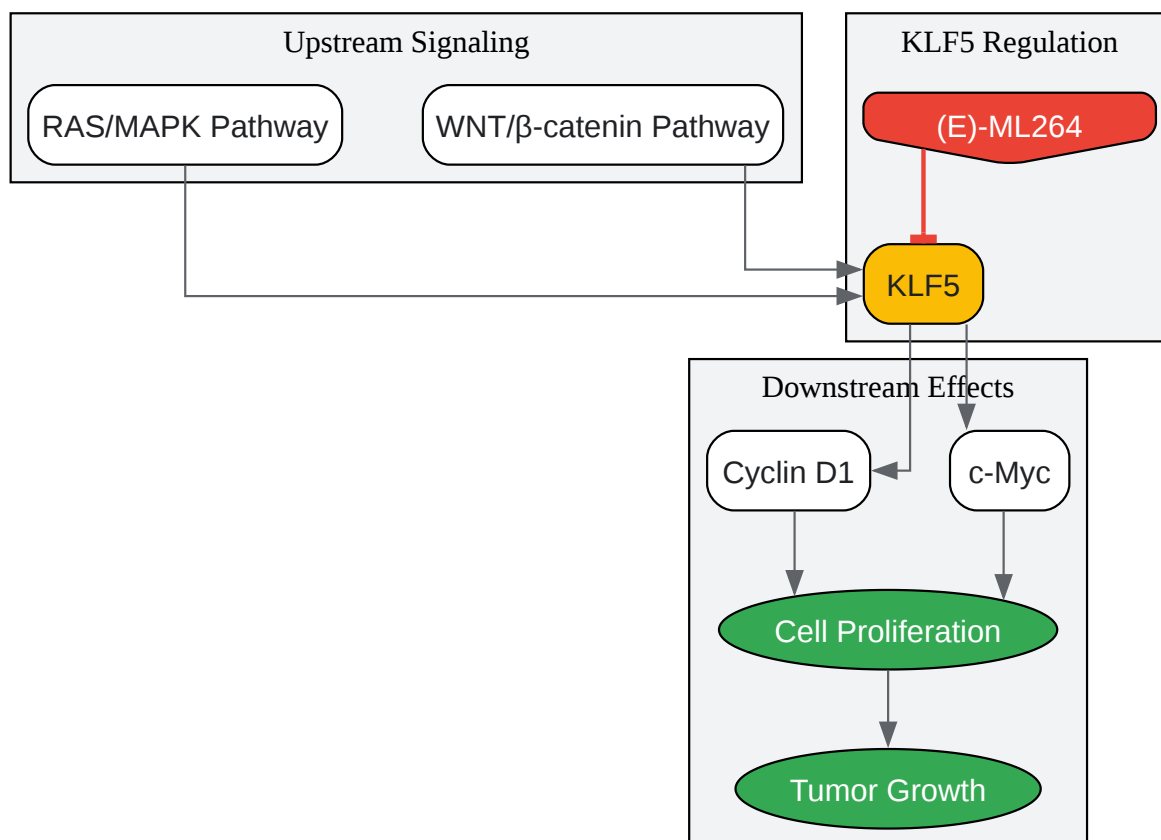
(E)-ML264 is a potent and selective inhibitor of KLF5 expression. KLF5 is a transcription factor that is highly expressed in proliferating intestinal epithelial cells and is a key mediator of the tumorigenic functions of the RAS/MAPK and WNT signaling pathways in colorectal cancer[4]. ML264 has been shown to inhibit the proliferation of various colorectal cancer cell lines in vitro and suppress tumor growth in a xenograft mouse model[5].

Table 2: In Vitro Activity of (E)-ML264 against Colorectal Cancer Cell Lines

Cell Line	Description	IC ₅₀ (nM)	Reference
DLD-1	Human colorectal adenocarcinoma	29	[2] [3] [6]
HCT116	Human colorectal carcinoma	560	[2] [3]
HT29	Human colorectal adenocarcinoma	130	[2] [3]
SW620	Human colorectal adenocarcinoma	430	[2] [3]
IEC-6	Rat intestinal epithelial (non-cancerous)	>50,000	[2] [3]

KLF5 Signaling Pathway

KLF5 is a downstream effector of major oncogenic pathways, including RAS/MAPK and WNT/ β -catenin. In colorectal cancer, mutations in genes like KRAS and APC lead to the upregulation and activation of these pathways, which in turn increases the expression and activity of KLF5[\[7\]](#)[\[8\]](#). KLF5 then promotes the transcription of genes involved in cell cycle progression (e.g., CCND1 encoding Cyclin D1), proliferation, and survival (e.g., c-Myc)[\[1\]](#)[\[7\]](#)[\[8\]](#). ML264 exerts its anti-cancer effects by inhibiting the expression of KLF5, thereby downregulating these pro-tumorigenic target genes.



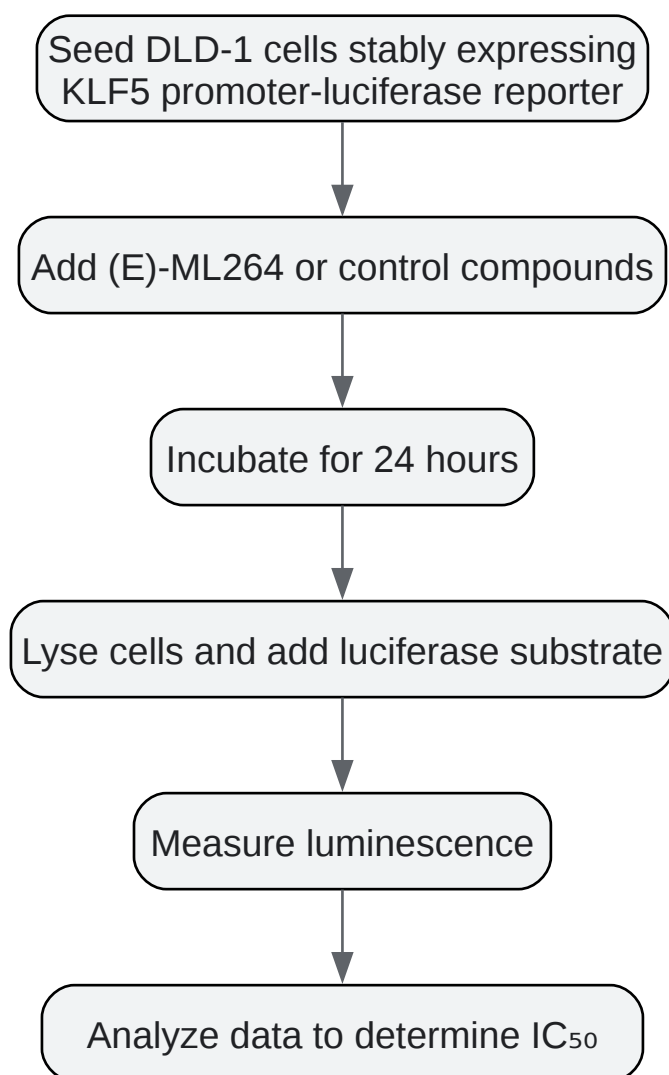
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Caption: KLF5 signaling pathway in colorectal cancer.

Key Experimental Protocols

KLF5 Luciferase Reporter Assay

This assay is used to identify and characterize inhibitors of KLF5 promoter activity.



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Caption: Workflow for the KLF5 luciferase reporter assay.

Protocol:

- DLD-1 cells stably transfected with a KLF5 promoter-luciferase reporter plasmid are seeded in 96-well plates.
- The cells are treated with various concentrations of (E)-ML264 or a vehicle control (DMSO).
- After a 24-hour incubation period, the cells are lysed.
- A luciferase assay reagent containing the substrate luciferin is added to the cell lysates.

- The luminescence, which is proportional to the luciferase activity and thus KLF5 promoter activity, is measured using a luminometer.
- The data is analyzed to determine the half-maximal inhibitory concentration (IC_{50}) of (E)-ML264.

Cell Proliferation (MTS) Assay

This assay quantifies the number of viable cells in a culture.

Protocol:

- Colorectal cancer cell lines (e.g., DLD-1, HCT116) are seeded in 96-well plates.
- The cells are treated with (E)-ML264 or a vehicle control.
- After 24, 48, and 72 hours of incubation, an MTS reagent is added to each well.
- The plates are incubated for a further 1-4 hours. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.
- The absorbance of the formazan product is measured at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of (E)-ML264 in a living organism.

Protocol:

- Athymic nude mice are subcutaneously injected with human colorectal cancer cells (e.g., DLD-1).
- When the tumors reach a palpable size (e.g., $\sim 100 \text{ mm}^3$), the mice are randomized into treatment and control groups.
- The treatment group receives intraperitoneal injections of (E)-ML264 (e.g., 10 or 25 mg/kg, twice daily) dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% dH₂O).

The control group receives injections of the vehicle alone[9].

- Tumor volume is measured regularly (e.g., every other day) using calipers.
- At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., western blotting for KLF5 expression).

Conclusion

(E)-ML264 is a valuable research tool for studying the role of KLF5 in cancer biology and a promising lead compound for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of KLF5 expression provides a targeted approach to disrupt the pro-tumorigenic signaling pathways that are frequently deregulated in colorectal and other cancers. The information provided in this technical guide, including the detailed chemical, synthetic, and biological data, will aid researchers in further investigating the therapeutic potential of KLF5 inhibition.

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